molecular formula C9H16N2O B12868023 N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine

N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine

Cat. No.: B12868023
M. Wt: 168.24 g/mol
InChI Key: VTFVHVBEZCJHQU-UHFFFAOYSA-N
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Description

N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine typically involves the following steps:

    Formation of 3-methylisoxazole: This can be achieved through a cycloaddition reaction involving an appropriate nitrile oxide and an alkyne.

    Alkylation: The 3-methylisoxazole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Reductive Amination: The resulting intermediate is subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: The major products would include oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-((3-methylisoxazol-4-yl)methyl)ethanamine
  • N-ethyl-N-((3-methylisoxazol-5-yl)methyl)propanamine
  • N-ethyl-N-((3-methylisoxazol-5-yl)methyl)butanamine

Uniqueness

N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine is unique due to the specific positioning of the ethyl and ethanamine groups, which can influence its reactivity and interaction with biological targets. The presence of the isoxazole ring also imparts specific electronic and steric properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C9H16N2O/c1-4-11(5-2)7-9-6-8(3)10-12-9/h6H,4-5,7H2,1-3H3

InChI Key

VTFVHVBEZCJHQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=NO1)C

Origin of Product

United States

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